(+)-cis-Cannabidiol

Stereochemistry Chiral analysis Reference standards

(+)-cis-Cannabidiol (CAS 13956-30-4, synonym (+)-cis-CBD) is a specific stereoisomer of the bicyclic non-psychoactive phytocannabinoid cannabidiol (CBD). CBD possesses two chiral centers at C3 and C4 on its terpenoid moiety and exhibits cis–trans stereoisomerism along the C3–C4 bond axis.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
Cat. No. B13817507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-cis-Cannabidiol
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18-/m0/s1
InChIKeyQHMBSVQNZZTUGM-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-cis-Cannabidiol for Research Procurement: Stereochemical Identity, Natural Occurrence, and Analytical Reference Applications


(+)-cis-Cannabidiol (CAS 13956-30-4, synonym (+)-cis-CBD) is a specific stereoisomer of the bicyclic non-psychoactive phytocannabinoid cannabidiol (CBD). CBD possesses two chiral centers at C3 and C4 on its terpenoid moiety and exhibits cis–trans stereoisomerism along the C3–C4 bond axis [1]. Unlike the predominant natural (−)-trans-(3R,4R)-CBD biosynthesized by Cannabis sativa L., (+)-cis-CBD adopts a cis configuration at the C3–C4 junction with a (+)-optical rotation, formally designated (1S,6R) [2]. This stereoisomer has been identified as a minor constituent of Cannabis , and is commercially supplied as an analytical reference standard (≥98% purity, typically formulated as a 10 mg/mL solution in methanol) intended exclusively for research and forensic applications .

Why (+)-cis-Cannabidiol Cannot Be Interchanged with Natural (−)-trans-CBD or Racemic CBD in Research Protocols


The four stereoisomers of CBD—(−)-trans, (+)-trans, (−)-cis, and (+)-cis—are not pharmacologically equivalent, and generic 'CBD' procurement risks introducing uncontrolled stereochemical variables into experimental systems. The 2025 comprehensive review by Rao et al. explicitly documents that the two trans isomers and the two cis isomers display distinct structure–activity relationships, target selectivity profiles, and in vivo efficacy [1]. Critically, cis-CBD isomers can undergo epimerization to trans isomers under acidic conditions [2], meaning that analytical reference standards must be verified for stereochemical integrity upon storage and use. Furthermore, the (+)-enantiomer series has been shown to act as orthosteric agonists at CB2 receptors, in contrast to the natural (−)-enantiomers, which do not orthosterically bind CB1 or CB2 [3]. Substituting (+)-cis-CBD with racemic cis-CBD, a trans isomer, or an undefined 'CBD' preparation therefore conflates distinct molecular targets, confounds dose–response relationships, and compromises forensic or metabolomic quantification where isomer-specific MS/MS transitions are employed.

Quantitative Differentiation Evidence for (+)-cis-Cannabidiol Versus Closest Analogs


Stereochemical Configuration: (+)-cis-CBD is the Only Commercially Available Reference Standard with (1S,6R) cis Geometry Among CBD Stereoisomers

(+)-cis-Cannabidiol is formally defined by its (1S,6R) absolute configuration with a cis relationship between the C3-methyl and C4-aryl substituents on the cyclohexene ring. The natural (−)-trans-CBD adopts the (3R,4R) trans configuration, and the synthetic unnatural (+)-trans-CBD adopts (3S,4S). The (+)-cis isomer is structurally distinguishable from all three other stereoisomers by NMR (distinct coupling constants for the C3–C4 protons in the cis vs. trans geometry) and by HPLC retention time on chiral stationary phases [1]. The IUPAC designation 2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol and the specific InChI Key QHMBSVQNZZTUGM-ROUUACIJSA-N unambiguously identify this stereoisomer .

Stereochemistry Chiral analysis Reference standards

Epimerization Liability: cis-CBD Isomers Isomerize to trans Isomers Under Acidic Conditions

Cis-CBD isomers are thermodynamically less stable than their trans counterparts and undergo acid-catalyzed epimerization at the C3–C4 bond to yield the trans configuration. The foundational 1977 study by Mechoulam et al. demonstrated that synthetic (±)-Δ1- and Δ6-3,4-cis-cannabidiols isomerize to trans isomers upon exposure to acidic conditions [1]. The recent Rao et al. (2025) review confirms that 'cis-CBD isomers can undergo epimerization into trans isomers' [2]. In contrast, trans-CBD isomers are configurationally stable under the same conditions. This epimerization pathway represents a critical differential handling requirement.

Chemical stability Epimerization Storage conditions

CB2 Receptor Orthosteric Agonism: (+)-CBD Enantiomers Activate CB2 While Natural (−)-CBD Does Not Bind Orthosterically

The 2025 study by Rodriguez-Carreiro et al. employed radioligand displacement assays ([³H]CP55,940 for CB1 and [³H]WIN55,212-2 for CB2) and GTPγS functional assays to characterize the binding profiles of (+)- and (−)-enantiomers of CBD, CBDV, and CBDA derivatives. With the single exception of the methyl ester of CBDA, all (+)-enantiomers showed higher affinities than the (−)-isomers for both CB1 and CB2 receptors, particularly for CB2. Critically, (+)-CBD was identified as an agonist at the CB2 receptor, while natural (−)-CBD does not orthosterically bind CB1 or CB2, acting only as a modest allosteric modulator [1]. In autaptic hippocampal neurons and CHO-K1 cells, (+)-CBD inhibited depolarization-induced suppression of excitation (DSE) with ~10-fold greater potency than (−)-CBD, and the inhibition constant (Kᵢ) for displacing [³H]CP55,940 at CB1 was 5-fold lower for (+)-CBD compared to (−)-CBD [2].

Cannabinoid receptors CB2 agonism Enantiomer-specific pharmacology

Low Natural Abundance Necessitates Synthetic Sourcing for (+)-cis-CBD Reference Material

(+)-cis-Cannabidiol is classified as a minor cannabinoid, occurring in Cannabis sativa L. at substantially lower concentrations than the dominant (−)-trans-CBD . The 2025 review by Rao et al. notes that cis-CBD isomers 'have only been reported recently,' underscoring their low natural abundance and the historical difficulty of isolation from plant material [1]. Commercial reference standards (e.g., Cayman Chemical Item No. 38947) are therefore produced via stereoselective synthesis rather than botanical extraction. The earliest reported synthesis of racemic cis-CBD dates to 1977 (Mechoulam et al.), and a 1988 thesis reported (+)-cannabidiol synthesis in 20–25% yield from olivetol and p-menthadienol synthons [2]. The 2024 asymmetric synthesis by Pauvert and Charette provides organocatalytic access to enantiopure cis diastereomers [3].

Natural abundance Sourcing Minor cannabinoid

Anticonvulsant Activity: Limited Stereoselectivity Between (+)- and (−)-CBD in Audiogenic Seizure-Susceptible Rats

The 1988 thesis by Shah systematically compared (−)-CBD (natural) and (+)-CBD (synthetic unnatural enantiomer, trans series) for anticonvulsant activity in audiogenic seizure-susceptible (AGS) rats and for neurotoxicity in the rotorod test. A general lack of stereoselectivity was observed: (−)-CBD was marginally more potent than (+)-CBD against AGS, but the difference was not statistically robust [1]. The review by Rao et al. (2025) confirms that both trans isomers exhibit broad in vitro and in vivo biological activities, with the unnatural (+)-trans-CBD and its derivatives typically exhibiting more potent activities than the corresponding (−)-trans isomers across multiple assay endpoints [2]. No anticonvulsant data specifically for (+)-cis-CBD have been published in peer-reviewed literature.

Anticonvulsant Seizure models Stereoselectivity

High-Value Application Scenarios for (+)-cis-Cannabidiol Based on Differentiated Evidence


Chiral Chromatographic Method Development and Forensic Isomer Identification

(+)-cis-Cannabidiol serves as an indispensable chiral reference standard for forensic toxicology laboratories developing or validating LC-MS/MS or GC-MS methods that must resolve all four CBD stereoisomers. Given the epimerization liability of cis-CBD to trans-CBD under acidic conditions [1], method developers must verify that sample preparation protocols (derivatization, extraction pH, injection port temperature) do not artifactually convert the cis isomer. The unique InChI Key and chiral chromatographic retention time of (+)-cis-CBD provide unambiguous isomer assignment, enabling laboratories to distinguish naturally occurring cis-CBD from acid-catalyzed degradation products in seized cannabis samples or biological matrices. Cayman Chemical supplies this compound as a ≥98% pure methanolic solution specifically for this application .

CB2 Receptor Pharmacology Studies Requiring Stereochemically Defined Agonist Probes

The demonstration that (+)-CBD (trans enantiomer) functions as a CB2 receptor agonist—while natural (−)-CBD shows no orthosteric CB2 binding—establishes the (+)-enantiomer series as essential pharmacological tools for dissecting CB2-mediated signaling [2]. Although direct CB2 binding data for (+)-cis-CBD are not yet published, the class-level evidence indicates that stereochemical configuration at the terpenoid moiety dramatically alters cannabinoid receptor engagement. Researchers investigating CB2-dependent anti-inflammatory or neuroprotective pathways, where CB2 blockade with SR144528 abolished the protective effects of (+)-CBD in vitro [2], should employ stereochemically pure (+)-cis-CBD to determine whether the cis geometry confers altered CB2 efficacy, biased signaling, or subtype selectivity relative to the trans series.

Cannabis Plant Chemotype Authentication and Minor Cannabinoid Quantification

As the cannabis industry moves toward comprehensive cannabinoid profiling beyond the major phytocannabinoids (THC, CBD, CBG), authenticated reference standards of minor stereoisomers become critical. (+)-cis-CBD has been confirmed in Cannabis plant material , and its presence or absence may serve as a chemotaxonomic marker distinguishing specific cultivars, processing conditions (e.g., acid-catalyzed CBD cyclization during extraction or storage), or synthetic adulteration. Analytical laboratories performing cannabis potency testing can use this standard to establish MRM transitions and retention time windows on triple-quadrupole LC-MS/MS instruments, enabling accurate quantification of cis-CBD isomers in regulatory compliance testing.

Structure–Activity Relationship (SAR) Studies on Cannabinoid Stereoisomer Pharmacophores

The Rao et al. (2025) review explicitly identifies 'a significant opportunity to explore unique synthetic methods and biological activities of stereoisomers of CBD that may pave the path for the development of novel therapeutics' [1]. The recent availability of enantioselective synthetic routes to cis-CBD diastereomers (Pauvert & Charette 2024) [3] enables systematic SAR campaigns where (+)-cis-CBD serves as a key comparator. Medicinal chemistry groups exploring cannabinoid-based drug candidates can use this compound to probe whether the cis geometry alters target engagement at CB1 (where (+)-CBD is a 5-fold more potent inhibitor than (−)-CBD [4]), sphingosine-1-phosphate receptors (S1P₁ and S1P₃, activated stereoselectively by (+)-CBD [4]), or at non-cannabinoid targets such as TRPV1 and GPR55.

Quote Request

Request a Quote for (+)-cis-Cannabidiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.